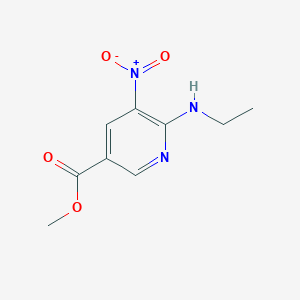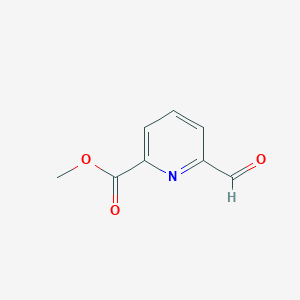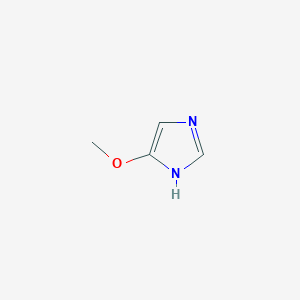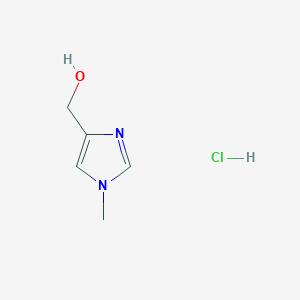
2-(2-methoxynaphthalen-1-yl)acetic Acid
Descripción general
Descripción
The compound 2-(2-methoxynaphthalen-1-yl)acetic Acid is a derivative of methoxynaphthalene and acetic acid. It is structurally related to the anti-inflammatory drug Naproxen and has been studied for its potential in various chemical reactions and applications, including the determination of alkali metals and as a precursor in synthesis processes .
Synthesis Analysis
The synthesis of 2-(2-methoxynaphthalen-1-yl)acetic Acid derivatives has been explored through acetylation reactions. In one study, 2-methoxynaphthalene was acetylated using acetic anhydride over HBEA zeolites, which are a type of catalyst. The reaction was optimized by adjusting the Si/Al ratio of the zeolite, temperature, and solvent polarity to achieve high yields of the desired acetylated products . Another approach described the preparation of a related compound, α-Methoxy-2-naphthyl-acetic acid, from 2-methylnaphthalene, which was then used for the determination of sodium ions .
Molecular Structure Analysis
The molecular structure of 2-(2-methoxynaphthalen-1-yl)acetic Acid and its derivatives is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further linked to an acetic acid moiety. The structure has been elucidated using spectroscopic methods such as NMR and mass spectrometry in related studies .
Chemical Reactions Analysis
The acetylation of 2-methoxynaphthalene leads to the formation of several isomers, with 1-acetyl-2-methoxynaphthalene being initially formed and then undergoing isomerization and deacylation reactions. The reaction conditions, such as temperature and solvent polarity, significantly affect the reaction rates and selectivity towards different acetylated products . The acylation of amines and pyrazole with related acyl chlorides has also been studied, leading to the formation of new amides and 1-acylpyrazole compounds .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as solubility, have been studied extensively. For instance, the solubility of (S)-Naproxen, a closely related compound, in various solvents was measured and correlated with the semiempirical Apelblat equation . These studies provide insight into the behavior of 2-(2-methoxynaphthalen-1-yl)acetic Acid in different environments and can inform its use in pharmaceutical formulations and other applications.
Aplicaciones Científicas De Investigación
Analytical Applications in Chromatography
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative of 2-(2-methoxynaphthalen-1-yl)acetic acid, has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC). This application is significant for the chromatographic determination of biologically important thiols such as glutathione, cysteine, and homocysteine. The labeled thiols exhibit fluorescent properties, enabling their detection and analysis through HPLC (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Role in Pharmaceutical Formulations
2-(2-Methoxynaphthalen-1-yl)acetic acid, also known as Naproxen in its S-enantiomer form, demonstrates solubility properties that are essential in the preparation of pharmaceutical formulations. The solubility of this compound in various solvents like methanol, ethanol, and acetone has been extensively studied, providing valuable insights for its application in drug formulations (Yan, Chen, Liu, Sima, Chen, Shi, & Zhu, 2009).
Catalytic Applications in Chemical Synthesis
The acetylation of 2-methoxynaphthalene, a closely related compound to 2-(2-methoxynaphthalen-1-yl)acetic acid, using acetic anhydride over various catalysts like HBEA zeolite, has been investigated for producing precursors to anti-inflammatory compounds. This research highlights the potential use of 2-(2-methoxynaphthalen-1-yl)acetic acid derivatives in synthetic organic chemistry and drug synthesis (Fromentin, Coustard, & Guisnet, 2000).
Selective Acylation and Catalysis
Regioselective acylation of 2-methoxynaphtalene, a structurally similar compound, has been achieved using solid acid catalysts. This process is important for the production of key intermediates like 1-(6-Methoxynaphthalen-2-yl)ethanone, which are valuable in the pharmaceutical industry (Kumaraguru, Devi, Siddaiah, Rajdeo, & Fadnavis, 2014).
Safety and Hazards
Mecanismo De Acción
- Inhibition of Prostaglandin Biosynthesis : Similar to related arylalkanoic acid derivatives, it may inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), limiting prostaglandin biosynthesis .
- Local Application : It is used locally (and occasionally internally) as a counterirritant and reagent .
Mode of Action
Result of Action
Action Environment
Propiedades
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-7-6-9-4-2-3-5-10(9)11(12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIVOVJFPDRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394626 | |
| Record name | 1-Naphthaleneacetic acid, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxynaphthalen-1-yl)acetic Acid | |
CAS RN |
10441-48-2 | |
| Record name | 1-Naphthaleneacetic acid, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















